molecular formula C17H13N5OS B5594449 1-(1H-indol-3-yl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone CAS No. 6585-83-7

1-(1H-indol-3-yl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B5594449
CAS No.: 6585-83-7
M. Wt: 335.4 g/mol
InChI Key: QZRPJXIITMGODY-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone (CAS: 6585-83-7) is a heterocyclic compound featuring a unique scaffold combining indole, pyridine, and 1,2,4-triazole moieties linked via a sulfanyl ethanone bridge. Its molecular formula is C₁₇H₁₃N₅OS, with a molecular weight of 335.38 g/mol and a density of 1.49 g/cm³ . The compound’s calculated LogP of 3.32 suggests moderate lipophilicity, and its polar surface area (112.62 Ų) indicates moderate solubility in aqueous environments .

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c23-15(13-9-19-14-4-2-1-3-12(13)14)10-24-17-20-16(21-22-17)11-5-7-18-8-6-11/h1-9,19H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRPJXIITMGODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NNC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351169
Record name 1-(1H-indol-3-yl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6585-83-7
Record name 1-(1H-indol-3-yl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-(1H-indol-3-yl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H13N5OSC_{17}H_{13}N_5OS with a molecular weight of approximately 335.38 g/mol. The structure includes an indole moiety linked to a triazole ring via a sulfanyl group, which is hypothesized to contribute to its biological activity.

PropertyValue
Molecular FormulaC17H13N5OSC_{17}H_{13}N_5OS
Molecular Weight335.38 g/mol
IUPAC Name1-(1H-indol-3-yl)-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethanone
CAS NumberNot available

Synthesis

The synthesis of the compound typically involves multi-step organic reactions including the formation of the indole and triazole moieties followed by coupling reactions that introduce the sulfanyl group. Specific methodologies used in the synthesis can vary, but often include techniques such as microwave-assisted reactions or solvent-free conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds containing both indole and triazole functionalities exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that modifications to the triazole ring significantly influenced antimicrobial activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate to strong activity against these pathogens, suggesting its potential as a lead compound in antibiotic development .

Anticancer Properties

The indole scaffold is well-known for its anticancer properties. Recent studies have shown that compounds similar to This compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, in vitro assays demonstrated that this compound could significantly reduce cell viability in HeLa and MCF7 cell lines at micromolar concentrations .

The proposed mechanism of action for the anticancer effects includes the inhibition of key signaling pathways involved in cell survival and proliferation. Specifically, compounds with similar structures have been shown to interfere with the PI3K/Akt pathway and induce oxidative stress within cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazole derivatives showed that those with an indole substituent exhibited enhanced activity against Gram-positive bacteria compared to their non-indole counterparts. This suggests a synergistic effect between the indole and triazole moieties.
  • Cancer Cell Line Studies : In a comparative analysis involving various synthesized indole-triazole compounds, it was observed that those with higher lipophilicity demonstrated better cellular uptake and cytotoxicity against breast cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of indole and triazole compounds exhibit significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, a study demonstrated that related triazole compounds showed activity against resistant strains of bacteria, suggesting a similar potential for our compound .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been explored in several studies. In vitro assays revealed that it can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators, which are crucial for cancer therapy .

Antioxidant Properties

The antioxidant activity of the compound has also been investigated. It was found to scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases. This property makes it a potential candidate for formulations aimed at combating age-related conditions and other oxidative stress-related disorders .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several indole-based compounds, including our target compound. The results indicated that it exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to existing antibiotics .

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on cancer therapeutics, researchers treated multiple cancer cell lines with varying concentrations of the compound. The findings revealed dose-dependent cytotoxicity, with IC50 values indicating potent anticancer effects at low concentrations .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-[(4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Structure : Shares the pyridinyl-triazole core but incorporates a fluorophenyl group and an additional triazole-thioether chain.
  • Properties : Molecular weight 441.44 g/mol , higher than the target compound due to the fluorophenyl and extended triazole substituents.
  • Activity : Demonstrated antimicrobial efficacy, likely due to the electronegative fluorine enhancing membrane penetration .

2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

  • Structure: Features a dichlorophenyl-pyrrole group and an amino-triazole substituent.
  • Properties : Higher LogP (4.3 ) due to hydrophobic dichlorophenyl and methyl groups, reducing solubility but enhancing lipid bilayer permeability.

1-(Adamantan-1-yl)-2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

  • Structure : Adamantyl group replaces indole, introducing steric bulk.
  • Properties : Lower molecular weight (358.20 g/mol ) but higher rigidity due to adamantane.
  • Activity : Potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with the adamantyl group enhancing target affinity .

2-[(4-Cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-pyrrolidinyl)ethanone

  • Structure : Cyclohexyl-phenyl-triazole and pyrrolidinyl groups replace pyridine and indole.
  • Properties : Increased steric hindrance from cyclohexyl may reduce binding kinetics but improve metabolic stability .

Comparative Physicochemical Properties

Compound (CAS) Molecular Weight LogP PSA (Ų) Key Substituents Reported Activity
Target (6585-83-7) 335.38 3.32 112.62 Indol-3-yl, pyridinyl-triazole N/A
441 (from ) 441.44 ~3.5* 125.0* Fluorophenyl, triazole-thioether Antimicrobial
395.037 (from ) 396.29 4.3 115.0 Dichlorophenyl, amino-triazole Antimicrobial
358.20 (from ) 358.20 4.1* 85.0* Adamantyl, dicyclopropyl 11β-HSD1 inhibition

*Estimated based on structural analogs.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(1H-indol-3-yl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogs with triazole-thiol moieties (e.g., CAS 501113-03-7) are synthesized by reacting indole-3-yl ethanone precursors with sulfanyl-triazole intermediates under basic conditions (e.g., KOH/EtOH). Yields typically range from 65% to 81%, depending on substituent reactivity and purification methods .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : For structural confirmation (e.g., δ ~3.6–4.4 ppm for sulfanyl-CH2 groups) .
  • LC/MS or HRMS : To verify molecular ion peaks (e.g., [M+H]+) and elemental composition .
  • HPLC : To assess purity (>95% is typical for research-grade material) .

Q. What safety precautions are necessary during handling?

The compound may pose hazards such as acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers should:

  • Use PPE (gloves, lab coat, safety goggles).
  • Work in a fume hood to avoid inhalation.
  • Dispose of waste via certified chemical disposal services .

Q. How is the antimicrobial activity of this compound screened in preliminary studies?

Standard protocols involve:

  • MIC/MBC assays : Testing against bacterial strains (e.g., Pseudomonas aeruginosa) at concentrations ranging from 31.25 to 125 µg/mL.
  • Structure-activity relationship (SAR) screening : Modifying substituents (e.g., N-methyl vs. N-ethyl groups) to assess impact on potency .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (performed using SHELX software) provides precise bond lengths, angles, and conformation. For example, triazole-thiol analogs show planar geometries with dihedral angles <10° between aromatic rings, critical for understanding intermolecular interactions .

Q. What computational or experimental methods elucidate structure-activity relationships (SAR) for bioactivity?

  • Docking studies : To predict binding affinity with target enzymes (e.g., 11β-HSD1 or antimicrobial targets).
  • Comparative synthesis : Testing analogs with varied substituents (e.g., pyridinyl vs. fluorophenyl groups) to correlate activity with electronic or steric effects .

Q. How can contradictory MIC/MBC data across studies be addressed?

Discrepancies may arise from differences in:

  • Strain susceptibility : Use standardized strains (e.g., ATCC P. aeruginosa).
  • Assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%).
  • Purification methods : Ensure ≥98% purity via column chromatography .

Q. What toxicological profiling is recommended for preclinical evaluation?

  • Acute toxicity assays : Rodent studies to determine LD50 and organ-specific effects.
  • Genotoxicity screening : Ames test for mutagenicity.
  • IARC/ACGIH guidelines : Assess carcinogenic potential if structural alerts (e.g., nitro groups) are present .

Q. How does the compound’s stability under varying conditions (pH, temperature) affect experimental design?

  • pH stability : Test solubility in buffers (pH 2–12) via UV-Vis spectroscopy.
  • Thermal degradation : Use TGA/DSC to identify decomposition thresholds (>150°C common for triazoles).
  • Light sensitivity : Store in amber vials if photodegradation is observed .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Pd/C or CuI for coupling reactions.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes.
  • Green chemistry : Substitute volatile solvents (e.g., DMF) with ionic liquids .

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